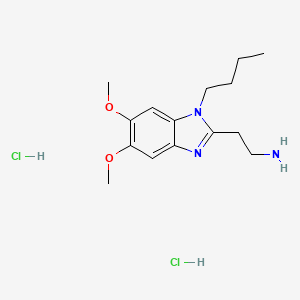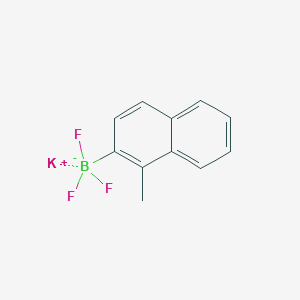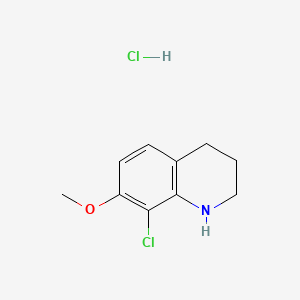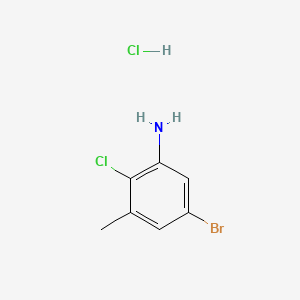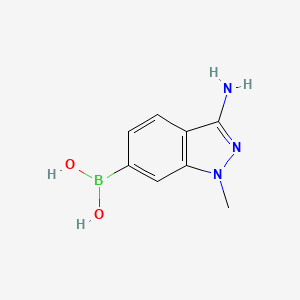
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative featuring an indazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The indazole moiety is a bicyclic structure containing nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the reaction of hydrazines with ketones or aldehydes.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via palladium-catalyzed borylation reactions. Common reagents include bis(pinacolato)diboron and palladium catalysts like PdCl2(dppf)2.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form various carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various aryl-substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including kinase inhibitors and other pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
(3-amino-1-methyl-1H-indazol-6-ol): Similar structure but with a hydroxyl group instead of a boronic acid group.
(1-methylindazole-6-boronic acid): Similar structure but without the amino group.
(3-bromo-1H-pyrazol-1-yl)propanenitrile: Contains a pyrazole ring instead of an indazole ring.
Uniqueness: (3-amino-1-methyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the indazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
1800484-02-9 |
|---|---|
Molekularformel |
C8H10BN3O2 |
Molekulargewicht |
191.00 g/mol |
IUPAC-Name |
(3-amino-1-methylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4,13-14H,1H3,(H2,10,11) |
InChI-Schlüssel |
RFXXQIGTTCJZAU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C(=NN2C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



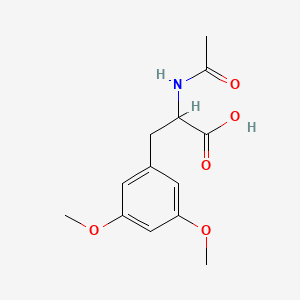
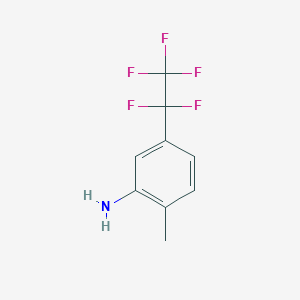
![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)
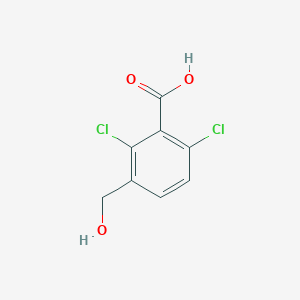

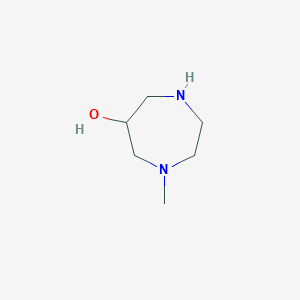
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)
